molecular formula C9H8ClNO2 B12877621 2-(Chloromethyl)benzo[d]oxazole-7-methanol

2-(Chloromethyl)benzo[d]oxazole-7-methanol

Cat. No.: B12877621
M. Wt: 197.62 g/mol
InChI Key: FPIFQDGQRJLAKW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-7-methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-methanol typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-7-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)-1H-benzo[d]imidazole

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-7-methanol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical properties. The presence of the chloromethyl and hydroxyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

[2-(chloromethyl)-1,3-benzoxazol-7-yl]methanol

InChI

InChI=1S/C9H8ClNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,12H,4-5H2

InChI Key

FPIFQDGQRJLAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)CO

Origin of Product

United States

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